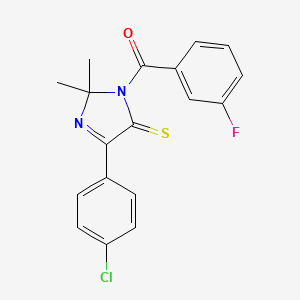
5-(4-chlorophenyl)-3-(3-fluorobenzoyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-3-(3-fluorobenzoyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione is a useful research compound. Its molecular formula is C18H14ClFN2OS and its molecular weight is 360.83. The purity is usually 95%.
BenchChem offers high-quality 5-(4-chlorophenyl)-3-(3-fluorobenzoyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-chlorophenyl)-3-(3-fluorobenzoyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Luminescence Sensing
One application area is the development of lanthanide(III)-organic frameworks for luminescence sensing. These frameworks exhibit selective sensitivity to benzaldehyde-based derivatives, making them potential fluorescence sensors for chemicals like benzaldehyde and its derivatives. This application is derived from research on dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks (B. Shi et al., 2015).
Structural Characterization
Another significant application is in the structural characterization of compounds. Studies on isostructural thiazoles and thiadiazoles have provided insights into molecular conformations and crystal packing, aiding in the understanding of molecular interactions and stability (B. Kariuki et al., 2021). These findings can contribute to the rational design of new compounds with desired physical and chemical properties.
Supramolecular Chemistry
Research on imidazo-thiadiazole derivatives demonstrates their potential in supramolecular chemistry, particularly in forming two-dimensional hydrogen-bonded networks. Such structures are of interest for developing new materials with specific functionalities, including molecular recognition and self-assembly processes (A. Banu et al., 2014).
Antioxidant Properties
Compounds related to the chemical structure have been investigated for their antioxidant properties. For example, triazolyl-benzimidazole compounds showing antioxidant activity underline the potential of heterocyclic compounds in medicinal chemistry, including drug design and development (A. Karayel et al., 2015).
N-Heterocyclic Carbene Precursors
Research has also explored compounds as potential N-heterocyclic carbene (NHC) precursors. These studies offer insights into the stability and reactivity of NHCs, which are valuable ligands in catalysis and organometallic chemistry. The understanding of electron delocalization effects on the stability of these compounds is crucial for developing new catalysts (M. Hobbs et al., 2010).
Eigenschaften
IUPAC Name |
[4-(4-chlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2OS/c1-18(2)21-15(11-6-8-13(19)9-7-11)17(24)22(18)16(23)12-4-3-5-14(20)10-12/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNQOZKKNFXKHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=S)N1C(=O)C2=CC(=CC=C2)F)C3=CC=C(C=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-fluorophenyl)-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2367990.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2367992.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]naphthalene-1-carboxamide](/img/structure/B2367993.png)
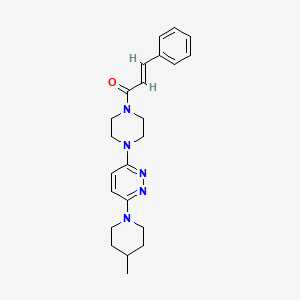

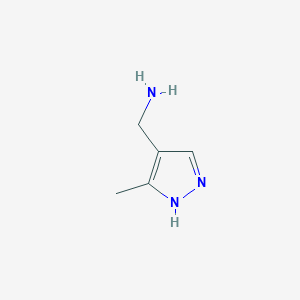
![[3-(Hydroxymethyl)piperidin-3-yl]methanol;hydrochloride](/img/structure/B2368002.png)
![1,1'-(4-methoxy-[1,1'-biphenyl]-2,4'-disulfonyl)bis(1H-benzo[d]imidazole)](/img/structure/B2368003.png)
![N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-fluoroaniline](/img/structure/B2368004.png)
![1-[3-(Triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2368005.png)
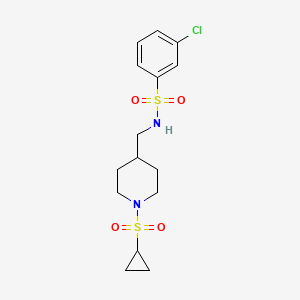
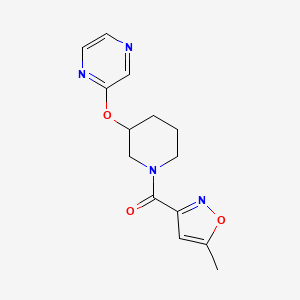

![ethyl 2-[(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B2368013.png)